molecular formula C12H15BrOS B13476966 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one

1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one

Cat. No.: B13476966
M. Wt: 287.22 g/mol
InChI Key: DVCYLMYUXLQJKL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one is an organic compound that features a bromophenyl group and a tert-butylthio group attached to an ethanone backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 4-bromobenzaldehyde and tert-butylthiol.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactions: The reactivity of the compound is influenced by the electron-withdrawing bromine atom and the electron-donating tert-butylthio group, which affect the overall electron density and reactivity of the molecule.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-(tert-butylthio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(tert-butylthio)ethan-1-one: Contains a methyl group instead of bromine.

    1-(4-Nitrophenyl)-2-(tert-butylthio)ethan-1-one: Features a nitro group instead of bromine.

Uniqueness:

  • The presence of the bromine atom in 1-(4-Bromophenyl)-2-(tert-butylthio)ethan-1-one imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-tert-butylsulfanylethanone

InChI

InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3

InChI Key

DVCYLMYUXLQJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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